ILK-IN-3

描述

属性

IUPAC Name |

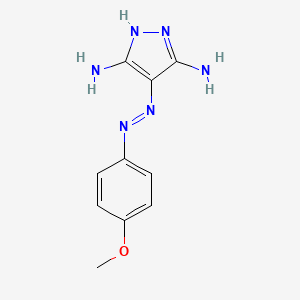

4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRNTYHAOBVOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415318, DTXSID00903507 | |

| Record name | MLS000737992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_4187 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00903507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-75-3 | |

| Record name | MLS000737992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ILK-IN-3 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a critical signaling node in cancer cells. It integrates signals from the extracellular matrix via integrins with intracellular pathways, influencing a wide array of cellular processes including proliferation, survival, migration, and angiogenesis. Due to its overexpression in numerous malignancies and its central role in tumorigenesis, ILK has emerged as a promising therapeutic target. This guide provides a detailed overview of the mechanism of action of ILK-IN-3, a small molecule inhibitor of ILK, in cancer cells. This compound is also widely known in scientific literature as QLT0267.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting the kinase function of ILK. This inhibition sets off a cascade of downstream effects that disrupt key oncogenic signaling pathways.

The primary mechanism of this compound is the inhibition of the catalytic activity of ILK. This prevents the phosphorylation of its downstream substrates, thereby attenuating the signaling pathways that promote cancer cell survival and proliferation.

Signaling Pathways Modulated by this compound

This compound's therapeutic potential stems from its ability to modulate several critical signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. ILK is a key upstream activator of Akt, specifically phosphorylating it at the Ser473 residue. This compound, by inhibiting ILK, prevents this phosphorylation event, leading to the inactivation of Akt and the subsequent downregulation of the entire PI3K/Akt/mTOR signaling cascade.

GSK-3β Signaling

Glycogen synthase kinase-3β (GSK-3β) is a multi-functional serine/threonine kinase that, when active, can promote apoptosis and inhibit proliferation. Akt, when activated by ILK, phosphorylates and inactivates GSK-3β. By inhibiting ILK and subsequently Akt, this compound leads to the dephosphorylation and activation of GSK-3β, thereby promoting its tumor-suppressive functions.

Hippo Pathway

The Hippo pathway is a critical tumor suppressor pathway that controls organ size and cell proliferation by inhibiting the transcriptional co-activators YAP and TAZ. ILK has been shown to negatively regulate the Hippo pathway. Pharmacological inhibition of ILK with QLT0267 (this compound) leads to the activation of the Hippo pathway, resulting in the suppression of YAP/TAZ activity in cancer cells.

ILK-IN-3: An In-Depth Technical Guide to a Potent Integrin-Linked Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin-Linked Kinase (ILK) has emerged as a critical node in intracellular signaling pathways, governing a spectrum of cellular processes including proliferation, survival, and migration. Its dysregulation is frequently implicated in the pathogenesis and progression of various cancers, making it a compelling target for therapeutic intervention. ILK-IN-3, also known as QLT0267, is a potent and selective small molecule inhibitor of ILK. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and methodologies for its preclinical evaluation. Detailed experimental protocols and visual representations of key signaling pathways and workflows are presented to facilitate further research and drug development efforts centered on this promising anti-cancer agent.

Introduction to Integrin-Linked Kinase (ILK)

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a central component of a multi-protein complex at focal adhesions.[1][2] This complex, often referred to as the ILK-PINCH-Parvin (IPP) complex, serves as a crucial scaffold connecting the extracellular matrix (ECM) to the intracellular actin cytoskeleton via integrin receptors.[1] Beyond its structural role, ILK is a key signaling molecule that integrates signals from the ECM and growth factors to regulate downstream pathways pivotal for cell function and fate.[2]

The ILK signaling cascade is initiated by the binding of integrins to the ECM, leading to the recruitment and activation of ILK. Once active, ILK phosphorylates a number of key downstream effectors, most notably Akt (also known as Protein Kinase B) at serine 473 (Ser473) and Glycogen Synthase Kinase 3β (GSK3β) at serine 9 (Ser9).[2][3] The phosphorylation of Akt at Ser473 is a critical step in its full activation, which in turn promotes cell survival, proliferation, and growth by inhibiting pro-apoptotic proteins and activating mTOR signaling.[3] The phosphorylation and subsequent inhibition of GSK3β by ILK leads to the stabilization of proteins such as β-catenin and cyclin D1, promoting cell cycle progression and proliferation.[2] Given its central role in these oncogenic pathways, ILK is an attractive target for the development of novel cancer therapeutics.

This compound (QLT0267): A Potent ILK Inhibitor

This compound (also known as QLT0267) is a small molecule inhibitor that demonstrates high potency and selectivity for ILK. Its inhibitory action disrupts the ILK signaling cascade, leading to a reduction in the phosphorylation of downstream targets like Akt and GSK3β. This ultimately results in decreased cancer cell proliferation, survival, and tumor growth.[4][5]

Chemical Structure

The chemical structure of this compound is provided below.

Chemical Name: 4-((4-methoxyphenyl)diazenyl)-1H-pyrazole-3,5-diamine[6] CAS Number: 866409-68-9[5] Molecular Formula: C₁₀H₁₂N₆O[5] Molecular Weight: 232.24 g/mol [5]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound (QLT0267).

In Vitro Activity

| Target/Cell Line | Assay Type | IC₅₀/ED₅₀ | Reference(s) |

| Integrin-Linked Kinase (ILK) | Cell-free radiometric kinase assay | 26 nM | [6][7] |

| Thyroid Cancer Cell Lines (mean) | Cell Growth Assay | ~3 µM | [7] |

| LCC6 (Breast Cancer) | Cell Viability (Alamar Blue) | ~30 µM | [4] |

| LCC6Her2 (Breast Cancer) | Cell Viability (Alamar Blue) | ~30 µM | [4] |

| SKBR-3 (Breast Cancer) | Cell Viability (Alamar Blue) | ~71 µM | [4] |

| KPL-4 (Breast Cancer) | Cell Viability (Alamar Blue) | ~40 µM | [4] |

| BT-474 (Breast Cancer) | Cell Viability (Alamar Blue) | ~60 µM | [4] |

| MDA-MB-468 (Breast Cancer) | Cell Viability (Alamar Blue) | ~25 µM | [4] |

| MCF-7 (Breast Cancer) | Cell Viability (Alamar Blue) | ~10 µM | [4] |

| LCC6 (Breast Cancer) | P-Akt (Ser473) Inhibition | ~11 µM (in combination with Docetaxel) | [4] |

| LCC6Her2 (Breast Cancer) | P-Akt (Ser473) Inhibition | ~130 µM (in combination with Docetaxel) | [4] |

Kinase Selectivity

This compound (QLT0267) exhibits significant selectivity for ILK over a panel of other kinases.[6][7]

| Kinase | Selectivity Fold (over ILK) |

| CK2, CSK, DNA-PK, PIM1, Akt, PKC | >1,000-fold |

| ERK1, GSK3β, LCK, PKA, p70S6K, RSK1 | >100-fold |

In Vivo Activity

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference(s) |

| LCC6 Breast Cancer | Orthotopic Xenograft (NCR Nude Mice) | 200 mg/kg, p.o., daily for 28 days | Inhibition of tumor growth | [5] |

| DRO Thyroid Cancer | Xenograft | 50 and 100 mg/kg, p.o. | Tumor growth inhibition, reduced p-Akt, induced apoptosis, reduced mean vascular density | [7] |

Pharmacokinetics

A pharmacokinetic study of QLT0267 in mice following a single oral dose of 200 mg/kg revealed the following:[4]

| Parameter | Value |

| Time to Peak Serum Concentration (Tmax) | 2 hours |

| Clearance | >90% eliminated by 6 hours |

| AUC₀₋₂₄ₕ | 37,809 ng/ml per hr |

Signaling Pathways and Experimental Workflows

ILK Signaling Pathway

The following diagram illustrates the central role of ILK in mediating signaling from the extracellular matrix to downstream effectors that regulate cell survival, proliferation, and motility. This compound acts by directly inhibiting the kinase activity of ILK, thereby blocking these downstream events.

Experimental Workflow: In Vitro Evaluation of this compound

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Experimental Protocols

ILK Radiometric Kinase Assay (General Protocol)

This protocol provides a framework for assessing the direct inhibitory activity of this compound on ILK. Specific concentrations and conditions may require optimization.

Materials:

-

Recombinant human ILK

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant ILK, and MBP substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of ILK inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Viability Assay (Alamar Blue)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

Alamar Blue® reagent

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 72 hours).

-

Add Alamar Blue® reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the ED₅₀ value.

Western Blotting for Phospho-Akt (Ser473) and Phospho-GSK3β (Ser9)

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream targets of ILK.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[5]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., LCC6 breast cancer cells)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank or relevant tissue of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers like p-Akt).

Conclusion

This compound is a valuable research tool for investigating the role of ILK in cancer biology and a promising lead compound for the development of novel anti-cancer therapies. Its potent and selective inhibition of ILK leads to the disruption of key signaling pathways that drive tumor growth and survival. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting ILK with this compound and other next-generation inhibitors. Continued investigation into its mechanism of action, pharmacokinetic properties, and efficacy in various preclinical models will be crucial in advancing this therapeutic strategy towards clinical application.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. researchgate.net [researchgate.net]

- 3. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Pharmacokinetic Profiles and Digital Quantification of Stained Tissue Microarrays as a Medium-Throughput, Quantitative Method for Measuring the Kinetics of Early Signaling Changes Following Integrin-Linked Kinase Inhibition in an In Vivo Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. QLT-0267 (QLT0267) | ILK inhibitor | Probechem Biochemicals [probechem.com]

ILK-IN-3: A Technical Overview of its Role and Inhibition of the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ILK-IN-3, a small molecule inhibitor of Integrin-Linked Kinase (ILK). It details its mechanism of action within the crucial PI3K/Akt signaling pathway, presents key quantitative data, and outlines detailed experimental protocols for its characterization.

Introduction to the PI3K/Akt Signaling Pathway and the Role of ILK

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in various human diseases, most notably cancer, making its components attractive targets for therapeutic intervention.[2]

Integrin-Linked Kinase (ILK) is a serine/threonine kinase that acts as a pivotal scaffold protein, connecting integrins to the actin cytoskeleton.[3][4] Upon activation by upstream signals, such as growth factors or cell adhesion to the extracellular matrix, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3] ILK, through its pleckstrin homology (PH) domain, binds to PIP3 at the plasma membrane.[3] While the exact kinase activity of ILK has been a subject of debate, it is established that ILK plays a crucial role in the phosphorylation and subsequent full activation of Akt at serine residue 473 (Ser473), a key event for the propagation of downstream signaling.[4][5] Activated Akt then proceeds to phosphorylate a host of downstream targets, promoting cell survival and proliferation.[1]

Mechanism of Action of this compound

This compound is an inhibitor of Integrin-Linked Kinase.[6][7] Its primary mechanism of action involves the suppression of ILK's function, which in turn disrupts the PI3K/Akt signaling cascade. By inhibiting ILK, this compound prevents the efficient phosphorylation of Akt at Ser473.[5] This leads to a reduction in the activity of Akt and its downstream effectors, such as GSK3β and mTOR.[3][5] The ultimate consequence of this inhibition is a decrease in cell proliferation and survival, making this compound a compound of interest in cancer research.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Integrin-linked kinase (ILK): the known vs. the unknown and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

ILK-IN-3: A Technical Guide to its Impact on Cell Adhesion and Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin-Linked Kinase (ILK) is a critical signaling protein that plays a pivotal role in the regulation of cell adhesion, migration, proliferation, and survival. Its dysregulation is implicated in various pathologies, including cancer metastasis. ILK-IN-3, a small molecule inhibitor of ILK, has emerged as a valuable tool for investigating the physiological and pathological functions of ILK and as a potential therapeutic agent. This technical guide provides an in-depth overview of the effects of this compound on cell adhesion and migration, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction to Integrin-Linked Kinase (ILK) and this compound

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a scaffold protein within focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix (ECM). Through its interactions with the cytoplasmic tails of β-integrins and a host of other proteins, ILK is a central node in the signaling cascades that govern cell-matrix interactions.

This compound, also known as QLT0267, is a potent and selective small molecule inhibitor of ILK. By targeting the kinase activity of ILK, this compound provides a means to dissect the multifaceted roles of ILK in cellular processes and to explore its therapeutic potential.

The ILK Signaling Pathway in Cell Adhesion and Migration

ILK is a key mediator of signals from the extracellular matrix, transmitted through integrins, to the cell's interior, influencing cell behavior. The inhibition of ILK by this compound disrupts these signaling pathways, leading to alterations in cell adhesion and migration.

The binding of integrins to the ECM recruits ILK to focal adhesions. Once activated, ILK phosphorylates downstream targets, including Protein Kinase B (PKB/Akt) at Serine 473 and Glycogen Synthase Kinase 3β (GSK-3β) at Serine 9. The phosphorylation of Akt promotes cell survival and proliferation, while the phosphorylation and subsequent inhibition of GSK-3β leads to the stabilization of proteins like β-catenin, which can then translocate to the nucleus and activate gene transcription associated with cell proliferation and migration.

Furthermore, ILK influences the organization of the actin cytoskeleton, a critical component of the cellular machinery for movement. By modulating the activity of small GTPases such as Rac and Cdc42, ILK controls the formation of lamellipodia and filopodia, which are essential for cell motility.

Below is a diagram illustrating the central role of ILK in these signaling pathways.

Quantitative Effects of this compound on Cellular Processes

While direct quantitative data on the dose-dependent effects of this compound on cell adhesion and migration is not extensively consolidated in single studies, its impact on cell viability, a related and crucial parameter, has been documented. The following table summarizes the effective doses (ED) of this compound (QLT0267) required to decrease cell viability in various human breast cancer cell lines.

| Cell Line | ED₅₀ (μM) for Cell Viability Decrease |

| BT474 | ~71 |

| SKBR-3 | ~60 |

| KPL-4 | ~25 |

| MDA-MB-468 | ~20 |

| MCF-7 | ~15 |

| LCC6 | ~10 |

| LCC6Her2 | ~12 |

Data adapted from Kalra J, et al. Breast Cancer Res. 2009;11(3):R25.

It is important to note that treatment with this compound has been observed to cause a dramatic disruption of the normal filamentous-actin cellular architecture. This disruption of the cytoskeleton is a strong indicator of the inhibitor's effect on the machinery required for both stable cell adhesion and active cell migration.

Key Experimental Protocols

To assess the impact of this compound on cell adhesion and migration, several key in vitro assays are commonly employed. Detailed protocols for these experiments are provided below.

Cell Adhesion Assay (Fibronectin-Coated Plates)

This assay quantifies the ability of cells to adhere to an extracellular matrix protein, such as fibronectin, and can be used to determine the inhibitory effect of compounds like this compound.

Materials:

-

96-well tissue culture plates

-

Fibronectin solution (e.g., 10 µg/mL in PBS)

-

Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking

-

Cell suspension in serum-free medium

-

This compound at various concentrations

-

Crystal Violet staining solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS)

-

Plate reader

Protocol:

-

Coat the wells of a 96-well plate with 50 µL of fibronectin solution and incubate overnight at 4°C. For negative control wells, coat with BSA solution.

-

The next day, wash the wells three times with sterile PBS to remove any unbound fibronectin.

-

Block non-specific binding by adding 100 µL of 1% BSA to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with sterile PBS.

-

Prepare a single-cell suspension of the desired cell line in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fix the adherent cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the wells with water and then stain with 100 µL of Crystal Violet solution for 20 minutes.

-

Wash the wells extensively with water to remove excess stain and allow the plate to air dry.

-

Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Unraveling the Antitumor Potential of ILK-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antitumor activities of ILK-IN-3, a potent and orally active inhibitor of Integrin-Linked Kinase (ILK). By delving into its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation, this document serves as a comprehensive resource for professionals in oncology research and drug development. This compound, also known as QLT0267, has demonstrated significant potential in preclinical cancer models, particularly in breast cancer, through its targeted inhibition of the ILK signaling pathway, a critical node in tumor progression, proliferation, and survival.

Core Mechanism of Action: Targeting a Key Oncogenic Kinase

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a crucial scaffold protein within focal adhesions, connecting integrins to the actin cytoskeleton.[1] Its overexpression is a frequent observation in a multitude of cancers, where it plays a pivotal role in driving tumorigenesis through the activation of various signaling pathways, including the PI3K/Akt cascade.[2][3] this compound exerts its antitumor effects by directly inhibiting the kinase activity of ILK. This inhibition leads to a cascade of downstream effects, most notably the suppression of Akt phosphorylation at the Ser473 residue, a key step in the activation of the Akt signaling pathway, which is fundamental for cell survival and proliferation.[4][5]

In Vitro Antitumor Activity

This compound has demonstrated significant dose-dependent cytotoxic and cytostatic effects across a range of cancer cell lines. The primary mechanism of its in vitro activity is the induction of apoptosis and the inhibition of cell proliferation.

Quantitative In Vitro Data Summary

| Cell Line | Cancer Type | IC50 (Proliferation/Viability) | Reference |

| NPA187 | Papillary Thyroid Cancer | ~3 µM | [6] |

| DRO | Anaplastic Thyroid Cancer | Induces apoptosis | [6] |

| K4 | Anaplastic Thyroid Cancer | Induces apoptosis | [6] |

| LCC6 | Breast Cancer | Dose-dependent decrease | [4] |

| LCC6Her2 | Breast Cancer (Her2+) | Dose-dependent decrease | [4] |

| SKBR-3 | Breast Cancer (Her2+) | Dose-dependent decrease | [4] |

| KPL-4 | Breast Cancer (Her2+) | Dose-dependent decrease | [4] |

| BT-474 | Breast Cancer (Her2+) | Dose-dependent decrease | [4] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Dose-dependent decrease | [4] |

| MCF-7 | Breast Cancer (ER+) | Dose-dependent decrease | [4] |

| A549 | Lung Cancer | Data available in source | [2] |

| H522 | Lung Cancer | Data available in source | [2] |

Note: Specific IC50 values for the breast cancer cell lines from the Kalra et al. (2009) study were described as "dose-dependent decreases" in the primary source.

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been validated in several preclinical xenograft models, demonstrating its potential for in vivo therapeutic application.

Quantitative In Vivo Efficacy Data

| Tumor Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| DRO Mouse Xenograft | Anaplastic Thyroid Cancer | 100 mg/kg | Reduced tumor growth | [6] |

| U87MG Mouse Xenograft | Glioblastoma | Not specified | Reduced tumor volume and intratumoral blood vessel mass | [6] |

| Orthotopic LCC6 | Breast Cancer | 200 mg/kg, p.o., for 28 days (as QLT0267) | Inhibited tumor growth | |

| Orthotopic LCC6 | Breast Cancer | Combination with Docetaxel | Improved therapeutic effects compared to single agents |

Synergistic Interactions with Chemotherapy

A significant finding in the preclinical evaluation of this compound is its ability to act synergistically with conventional chemotherapeutic agents. Notably, in breast cancer models, the combination of this compound (QLT0267) with docetaxel resulted in enhanced cytotoxic activity.[4] This synergistic effect was associated with a three-fold decrease in the concentration of this compound required to achieve 50% inhibition of P-AKT and a significant disruption of the filamentous-actin cellular architecture.[4] These findings suggest that this compound may be a valuable component of combination therapies, potentially overcoming resistance and enhancing the efficacy of standard-of-care treatments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits ILK, blocking downstream Akt and GSK3β signaling.

Caption: Preclinical workflow for evaluating this compound antitumor activity.

Detailed Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is based on the methodology described by Kalra et al. (2009).[4]

-

Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

-

Incubation with Reagent: Incubate for 4-6 hours at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-Akt (Ser473)

This protocol is a standard method for assessing the inhibition of the ILK signaling pathway.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation. A parallel blot should be incubated with an antibody for total Akt as a loading control.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated Akt.

In Vivo Orthotopic Breast Cancer Xenograft Model

This protocol is based on the methodology described by Kalra et al. (2009) for evaluating the efficacy of QLT0267 (this compound).

-

Cell Line: Use a human breast cancer cell line, such as LCC6, stably transfected with a luciferase reporter gene for bioluminescence imaging.

-

Animal Model: Use female immunodeficient mice (e.g., NCr nude mice).

-

Tumor Implantation: Surgically implant 1x106 LCC6-luc cells into the mammary fat pad of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth using both caliper measurements and bioluminescence imaging. For imaging, inject the mice with luciferin and measure the light emission using an in vivo imaging system.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., ~100-200 mm3), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (formulated for oral gavage) at the desired dose (e.g., 200 mg/kg) daily. The control group receives the vehicle. For combination studies, a second group receives the chemotherapeutic agent (e.g., docetaxel), and a third group receives the combination.

-

Efficacy Assessment: Continue treatment for a defined period (e.g., 28 days). Monitor tumor volume and animal weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the antitumor effects.

Conclusion

This compound is a promising antitumor agent that targets the ILK signaling pathway, a key driver of oncogenesis. Its ability to inhibit cell proliferation, induce apoptosis, and synergize with standard chemotherapies in preclinical models highlights its potential as a novel therapeutic strategy in oncology. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other ILK inhibitors for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jessica Kalra | Pharmsci [pharmsci.ubc.ca]

- 5. caymanchem.com [caymanchem.com]

- 6. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Impact of ILK-IN-3 on GSK3β and CDK5/p25: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the small molecule inhibitor ILK-IN-3, also known as QLT0267, and its effects on the activity of Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5/p25 (CDK5/p25). This document is intended for researchers, scientists, and drug development professionals investigating the intricate signaling pathways governed by these kinases.

Executive Summary

This compound is a potent inhibitor of Integrin-Linked Kinase (ILK), a central component of cell adhesion and signaling pathways. While its primary target is ILK, emerging evidence demonstrates that this compound also modulates the activity of other critical kinases, including GSK3β and CDK5/p25. This guide summarizes the available quantitative data on these interactions, details relevant experimental methodologies, and provides visual representations of the underlying signaling networks to facilitate a comprehensive understanding of this compound's mechanism of action.

Quantitative Analysis of Kinase Inhibition

This compound has been shown to inhibit the activity of GSK3β and CDK5/p25. The following table summarizes the available quantitative data on the inhibitory effects of this compound at a concentration of 10 μM.[1]

| Kinase Target | Concentration of this compound | Remaining Activity (%) |

| GSK3α | 10 μM | 51% |

| GSK3β | 10 μM | 47% |

| CDK5/p25 | 10 μM | 95% |

Note: This data is based on in vitro kinase assays. Further studies are required to determine the precise IC50 values of this compound for these kinases.

Signaling Pathways and Mechanisms of Action

The interaction between this compound and the GSK3β and CDK5/p25 signaling pathways is multifaceted, involving both direct and indirect mechanisms.

The ILK-GSK3β Signaling Axis

Integrin-Linked Kinase (ILK) is a serine/threonine kinase that plays a crucial role in cell adhesion, proliferation, and survival. One of its key downstream targets is GSK3β. ILK phosphorylates GSK3β at the Serine 9 residue, leading to its inactivation. By inhibiting ILK, this compound is expected to decrease the phosphorylation of GSK3β, thereby increasing its activity. This indirect regulation is a critical aspect of this compound's cellular effects.

The CDK5/p25 and GSK3β Crosstalk

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that is activated by its regulatory subunit, p35, or its truncated form, p25. The CDK5/p25 complex is implicated in various neurodegenerative diseases. Interestingly, research has revealed a direct interaction between p25 and GSK3β. The binding of p25 to GSK3β can lead to the activation of GSK3β. This crosstalk adds a layer of complexity to the signaling network, as both CDK5/p25 and GSK3β are involved in phosphorylating many of the same substrates, such as the tau protein. The significant inhibition of CDK5/p25 activity by this compound suggests a potential therapeutic avenue for conditions where this pathway is dysregulated.

Experimental Protocols

While the precise, detailed protocols used to generate the inhibition data for this compound against GSK3β and CDK5/p25 are not publicly available, this section outlines general, widely accepted methodologies for conducting in vitro kinase assays for these enzymes. These protocols can be adapted to test the inhibitory activity of compounds like this compound.

General Protocol for GSK3β Kinase Assay

This protocol is based on a luminescent kinase assay that measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

-

Recombinant human GSK3β enzyme

-

GSK substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

Test compound (this compound)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound (this compound) in the appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the kinase assay buffer, the GSK substrate peptide, and the diluted test compound.

-

Add the recombinant GSK3β enzyme to initiate the reaction. Include controls with no enzyme (background) and no inhibitor (maximum activity).

-

Add ATP to start the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and add the luminescent kinase assay reagent, which measures the amount of remaining ATP.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

References

exploring the function of ILK-IN-3 in apoptosis

An In-Depth Technical Guide to the Function of ILK-IN-3 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a critical scaffold protein within focal adhesions. It plays a pivotal role in connecting the extracellular matrix (ECM) to the intracellular actin cytoskeleton via integrin receptors. Beyond its structural role, ILK is a key transducer in signaling pathways that regulate cell survival, proliferation, and migration. Overexpression and constitutive activation of ILK are frequently observed in a wide range of human cancers, where it contributes to tumorigenesis by suppressing programmed cell death, or apoptosis. This anti-apoptotic function makes ILK a compelling target for cancer therapy.

This compound, also known as QLT0267, is a potent and selective small molecule inhibitor of ILK. By targeting the kinase activity of ILK, this compound disrupts downstream pro-survival signaling, thereby re-sensitizing cancer cells to apoptotic stimuli. This guide provides a comprehensive technical overview of the mechanism of action of this compound, its quantifiable effects on cancer cells, and detailed protocols for key experimental assays used to evaluate its function in apoptosis.

Mechanism of Action: Disruption of the ILK-Mediated Survival Pathway

ILK exerts its primary anti-apoptotic effect through the activation of the Protein Kinase B (Akt) signaling pathway. In many cancer cells, particularly those with mutations in the tumor suppressor PTEN, the PI3K/ILK/Akt axis is constitutively active, promoting cell survival. ILK directly phosphorylates Akt on serine residue 473 (Ser-473), a crucial step for its full activation. Activated Akt then phosphorylates and inactivates several pro-apoptotic proteins, including BAD (a Bcl-2 family member) and Caspase-9, thereby inhibiting the intrinsic apoptotic cascade.

This compound functions by directly inhibiting the kinase activity of ILK. This action prevents the phosphorylation of Akt at Ser-473, leading to the inactivation of Akt and the cessation of its downstream survival signals. The loss of Akt activity relieves the inhibition on pro-apoptotic factors, ultimately tipping the cellular balance towards apoptosis. This cascade involves the activation of executioner caspases, such as Caspase-3 and Caspase-7, which cleave key cellular substrates like Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.

Quantitative Data Presentation

The efficacy of this compound (QLT0267) has been quantified across various cancer cell lines, demonstrating its potency in inhibiting ILK activity, suppressing cell viability, and inducing apoptosis.

Table 1: Inhibitory Potency of this compound (QLT0267)

| Parameter | Cell Line / System | IC50 / ED50 Value | Reference |

| ILK Kinase Activity | In vitro kinase assay | 26 nM | [1] |

| Cell Growth Inhibition | NPA187 (Papillary Thyroid) | ~3 µM | [1] |

| P-Akt (Ser-473) Suppression | LCC6 (Breast Cancer) | ~30 µM | [2] |

Table 2: Pro-Apoptotic Effects of this compound (QLT0267)

| Apoptotic Endpoint | Cell Line | Observation | Reference |

| Caspase-3/7 Activation | In vitro (Cell-based) | Time-dependent increase in activity, peaking at 12 hours post-treatment. | |

| Apoptosis (Sub-G1 Peak) | Glioblastoma Cells | Significant increase in the sub-G1 cell population detected by propidium iodide FACS analysis. | |

| General Apoptosis Induction | NPA187, DRO, K4 (Thyroid) | Confirmed induction of apoptosis. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic function of this compound.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Methodology

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Methodology

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Centrifuge all cells at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.

-

Viable cells: Annexin V-negative / PI-negative.

-

Early apoptotic cells: Annexin V-positive / PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

-

Western Blot Analysis of Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and is essential for monitoring changes in protein phosphorylation states, such as the phosphorylation of Akt at Ser-473.

Methodology

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.

-

Protein Quantification: Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is often preferred over non-fat milk.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473, anti-total-Akt, anti-cleaved-PARP) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify band intensity.

In Vitro ILK Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of ILK. It typically involves incubating purified ILK with a known substrate and radiolabeled ATP, then measuring the incorporation of the radioactive phosphate into the substrate.

Methodology

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂), a purified, active ILK enzyme, and a suitable substrate (e.g., Myelin Basic Protein, MBP, or a specific peptide substrate).

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.

-

Initiate Reaction: Start the kinase reaction by adding ATP, including a small amount of radiolabeled [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction: Terminate the reaction by adding 6x SDS-PAGE loading buffer.

-

Separation: Separate the reaction products by SDS-PAGE. The substrate protein will be separated from the unincorporated [γ-³²P]ATP.

-

Detection: Dry the gel and expose it to an X-ray film or a phosphor screen. The amount of radioactivity incorporated into the substrate band is proportional to the kinase activity.

-

Quantification: Quantify the band intensity using densitometry. Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

References

- 1. Using Pharmacokinetic Profiles and Digital Quantification of Stained Tissue Microarrays as a Medium-Throughput, Quantitative Method for Measuring the Kinetics of Early Signaling Changes Following Integrin-Linked Kinase Inhibition in an In Vivo Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

The Potential of ILK-IN-3 in Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin-Linked Kinase (ILK) has emerged as a critical regulator in breast cancer pathogenesis, influencing cell survival, proliferation, and metastatic potential. Its overexpression is frequently correlated with poor prognosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of ILK-IN-3, a potent ILK inhibitor, and its potential application in breast cancer research. We consolidate available quantitative data, present detailed experimental protocols, and visualize key signaling pathways and workflows to offer a comprehensive resource for researchers in the field.

Introduction to Integrin-Linked Kinase (ILK) in Breast Cancer

Integrin-Linked Kinase (ILK) is a serine/threonine kinase that functions as a crucial scaffold protein within focal adhesions. It plays a pivotal role in connecting the cell cytoskeleton to the extracellular matrix (ECM), thereby regulating cell adhesion, migration, and signaling. In the context of breast cancer, ILK is implicated in multiple pro-tumorigenic processes:

-

Signaling Hub: ILK is a key component of several signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt, Wnt/β-catenin, and ERK pathways.[1][2]

-

Epithelial-to-Mesenchymal Transition (EMT): ILK promotes EMT, a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties.[1]

-

Cell Survival and Proliferation: By activating pro-survival pathways like PI3K/Akt, ILK helps cancer cells evade apoptosis and sustain proliferation.[1][2]

-

Angiogenesis: ILK has been shown to contribute to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Given its multifaceted role in breast cancer progression, targeting ILK with small molecule inhibitors like this compound presents a promising therapeutic strategy.

This compound: A Potent Inhibitor of ILK

This compound, also known as QLT0267, is an orally active small molecule inhibitor of Integrin-Linked Kinase.[3] It has demonstrated significant potential in preclinical breast cancer models, both as a monotherapy and in combination with existing chemotherapeutic agents.

Mechanism of Action

This compound primarily exerts its anti-cancer effects by inhibiting the kinase activity of ILK. This leads to the downstream suppression of critical signaling pathways involved in breast cancer cell survival and proliferation. A key mechanism is the reduction of phosphorylation of Akt at the Ser473 residue, a critical step in the activation of the PI3K/Akt signaling pathway.[4] By inhibiting this pathway, this compound can induce apoptosis and inhibit cell growth in breast cancer cells.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound (QLT0267) in various breast cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound (QLT0267) in Breast Cancer Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~25 | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [1] |

| LCC6 | Low HER2-expressing | Not specified | [1] |

| LCC6Her2 | High HER2-expressing | Not specified | [1] |

| MCF-7 | Estrogen Receptor-Positive | Not specified | [1] |

| SKBR-3 | HER2-Positive | Not specified | [1] |

| KPL-4 | HER2-Positive | Not specified | [1] |

| BT-474 | HER2-Positive | Not specified | [1] |

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided data for MDA-MB-231 is an approximation based on graphical representation in the cited source.

Table 2: In Vivo Efficacy of this compound (QLT0267) in Combination with Docetaxel

| Breast Cancer Model | Treatment Group | Dosage | Outcome | Reference |

| Orthotopic LCC6 | This compound (QLT0267) | 200 mg/kg, p.o. daily | Delayed tumor growth | [3] |

| Orthotopic LCC6 | Docetaxel | Not specified | Moderate tumor growth inhibition | [3] |

| Orthotopic LCC6 | This compound + Docetaxel | 200 mg/kg (this compound), p.o. daily | Significantly improved anti-tumor efficacy compared to single agents | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Cell Viability Assay (AlamarBlue Assay)

This protocol is adapted from standard AlamarBlue assay procedures.

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well microplates

-

AlamarBlue™ cell viability reagent

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

AlamarBlue Addition: Add 10 µL of AlamarBlue™ reagent to each well.

-

Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for Phospho-Akt (Ser473)

This protocol outlines the steps for detecting changes in Akt phosphorylation upon treatment with this compound.

Materials:

-

Breast cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

In Vivo Orthotopic Breast Cancer Model

This protocol describes a general procedure for establishing and treating an orthotopic breast cancer model.

Materials:

-

Female immunodeficient mice (e.g., NOD/SCID or nude mice)

-

Breast cancer cells (e.g., LCC6)

-

Matrigel (optional)

-

This compound (formulated for oral administration)

-

Docetaxel (formulated for injection)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Cell Implantation: Inject approximately 1-2 x 10⁶ breast cancer cells suspended in PBS (or a mixture with Matrigel) into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width²) or through bioluminescence imaging.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, this compound alone, Docetaxel alone, and this compound + Docetaxel.

-

Drug Administration: Administer this compound orally (e.g., daily) and Docetaxel via injection (e.g., intraperitoneally or intravenously, weekly).

-

Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound research.

This compound Signaling Pathway

Caption: this compound inhibits the ILK-mediated PI3K/Akt signaling pathway.

Experimental Workflow for In Vitro Analysis

References

- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 3. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. researchgate.net [researchgate.net]

Foundational Research on Integrin-Linked Kinase (ILK) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that functions as a critical scaffolding and signaling protein within focal adhesions.[1][2] It plays a pivotal role in connecting the actin cytoskeleton to the extracellular matrix (ECM) through integrin receptors, thereby regulating a multitude of cellular processes including cell growth, proliferation, survival, migration, and angiogenesis.[1][3] Upregulation of ILK is frequently observed in a variety of cancers, where it contributes to tumorigenesis, metastasis, and drug resistance, making it a compelling target for cancer therapy.[1] This technical guide provides an in-depth overview of the foundational research on ILK inhibitors, focusing on their mechanism of action, key experimental data, and the methodologies used for their characterization.

ILK Signaling Pathways

Integrin-Linked Kinase is a central node in several signaling cascades. Upon activation by integrin engagement with the ECM, ILK, as part of the ILK-PINCH-Parvin (IPP) complex, phosphorylates and modulates the activity of several downstream effectors.[1][3][4] Key signaling pathways influenced by ILK include the PI3K/Akt, Wnt/β-catenin, and NF-κB pathways.

The diagram below illustrates the central role of ILK in intracellular signaling.

Caption: ILK Signaling Cascade.

Foundational ILK Inhibitors: Quantitative Data

A number of small molecule inhibitors targeting the kinase activity of ILK have been developed and characterized. The following table summarizes the quantitative data for some of the foundational ILK inhibitors.

| Inhibitor Name | Other Names | Type | IC50 (ILK Kinase Assay) | Cell-Based IC50 | Reference(s) |

| QLT0267 | KP-392 | Small Molecule | 26 nM | ~3 µM (NPA187 thyroid cancer cells) | [4][5] |

| OSU-T315 | ILK-IN-1, Compound 22 | Small Molecule | 0.6 µM | 1-2.5 µM (prostate and breast cancer cell lines) | [6][7][8][9] |

Note on IC50 and Ki: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The inhibition constant (Ki) is the dissociation constant of the enzyme-inhibitor complex and represents the binding affinity of the inhibitor for the enzyme.[10] The relationship between IC50 and Ki is dependent on the concentration of the substrate and the mechanism of inhibition. For many of the foundational ILK inhibitors, only IC50 values are reported in the literature.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of ILK inhibitors. The following sections provide protocols for key experiments cited in foundational ILK inhibitor research.

In Vitro ILK Kinase Assay (Radiometric)

This assay directly measures the kinase activity of ILK by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Materials:

-

Recombinant active ILK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

Test inhibitor compounds

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant ILK, and MBP.

-

Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

Materials:

-

Cancer cell lines of interest (e.g., PC-3, MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ILK inhibitor. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Experimental and Logical Workflow for ILK Inhibitor Discovery

The discovery and validation of novel ILK inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Caption: ILK Inhibitor Discovery Workflow.

Conclusion

Integrin-Linked Kinase remains a significant target in oncology drug discovery due to its multifaceted role in cancer progression. The foundational research on ILK inhibitors has provided valuable small molecules, such as QLT0267 and OSU-T315, that have been instrumental in elucidating the biological functions of ILK and validating it as a therapeutic target. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel and more potent ILK inhibitors. Future research will likely focus on improving the selectivity and pharmacokinetic properties of these inhibitors to enhance their therapeutic potential in clinical settings.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Integrin-linked kinase (ILK) and its interactors: a new paradigm for the coupling of extracellular matrix to actin cytoskeleton and signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. QLT-0267 (QLT0267) | ILK inhibitor | Probechem Biochemicals [probechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. OSU-T315 as an Interesting Lead Molecule for Novel B Cell-Specific Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chondrex.com [chondrex.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT Assay [protocols.io]

Methodological & Application

Application Notes and Protocols for ILK-IN-3: An In Vitro Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of ILK-IN-3, an inhibitor of Integrin-Linked Kinase (ILK). The provided methodologies are intended to guide researchers in assessing the biochemical and cellular effects of this compound.

Introduction to Integrin-Linked Kinase (ILK)

Integrin-Linked Kinase (ILK) is a serine/threonine protein kinase that plays a crucial role in cell adhesion, signaling, and cytoskeletal organization.[1] It acts as a scaffold protein within a multi-protein complex at focal adhesions, connecting integrin receptors to the actin cytoskeleton.[2][3] Dysregulation of ILK signaling is implicated in various aspects of cancer progression, including enhanced cell proliferation, survival, migration, and invasion, making it an attractive therapeutic target.[4][5] ILK exerts its effects through several downstream signaling pathways, most notably the PI3K/Akt pathway, leading to the phosphorylation and activation of key effectors like Akt and Glycogen Synthase Kinase 3β (GSK3β).[2][6]

This compound: A Small Molecule Inhibitor of ILK

This compound (also known as QLT0267) is a small molecule inhibitor designed to target the kinase activity of ILK.[7][8] By inhibiting ILK, this compound is expected to modulate downstream signaling cascades, thereby affecting cancer cell proliferation, survival, and motility. These application notes provide a framework for testing these hypotheses in a laboratory setting.

ILK Signaling Pathway

The following diagram illustrates the central role of ILK in mediating signals from the extracellular matrix (ECM) through integrins to various downstream effectors that regulate key cellular processes in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. QLT0267, a small molecule inhibitor targeting integrin-linked kinase (ILK), and docetaxel can combine to produce synergistic interactions linked to enhanced cytotoxicity, reductions in P-AKT levels, altered F-actin architecture and improved treatment outcomes in an orthotopic breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. OSU-T315 (1,5-regioisomer) | Integrin | CAS 1333146-24-9 | ILK-IN-2 (OSU-T315 analog) | ILK抑制剂 | 美国InvivoChem [invivochem.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for ILK-IN-3 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-Linked Kinase (ILK) is a critical signaling protein that plays a central role in cell adhesion, proliferation, survival, and migration.[1] Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1][2] ILK-IN-3, also known as QLT0267, is a small molecule inhibitor of ILK that has demonstrated anti-tumor activity in preclinical models.[3][4] These application notes provide detailed protocols for utilizing this compound in a mouse xenograft model to evaluate its in vivo efficacy.

Mechanism of Action

ILK functions as a scaffold protein within the ILK-PINCH-Parvin (IPP) complex, which connects integrins to the actin cytoskeleton and regulates downstream signaling pathways.[3] Key pathways modulated by ILK include the PI3K/Akt/mTOR, GSK3β, and Hippo signaling cascades.[2][5] By inhibiting the kinase activity of ILK, this compound can disrupt these pathways, leading to decreased cancer cell proliferation, survival, and angiogenesis, and the induction of apoptosis.[1][2]

Data Presentation

The following tables summarize the in vivo efficacy of this compound (QLT0267) in a glioblastoma xenograft model and the in vitro potency of a similar ILK inhibitor, Compound 22, in a prostate cancer xenograft model.

Table 1: In Vivo Efficacy of this compound (QLT0267) in a U87MG Glioblastoma Xenograft Model [6]

| Treatment Group | Dosage and Administration | Day 16 Mean Tumor Volume (mm³) |

| Control (Saline) | Saline, oral, once daily | 549 |

| This compound (QLT0267) | 200 mg/kg, oral, once daily | 213 |